BDP TR methyltetrazine

CAS No.:

Cat. No.: VC16479618

Molecular Formula: C31H25BF2N7O2S-

Molecular Weight: 608.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H25BF2N7O2S- |

|---|---|

| Molecular Weight | 608.5 g/mol |

| IUPAC Name | 2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide |

| Standard InChI | InChI=1S/C31H25BF2N7O2S/c1-20-36-38-31(39-37-20)23-6-4-21(5-7-23)18-35-30(42)19-43-26-12-8-22(9-13-26)27-14-10-24-17-25-11-15-28(29-3-2-16-44-29)41(25)32(33,34)40(24)27/h2-17,27H,18-19H2,1H3,(H,35,42)/q-1 |

| Standard InChI Key | MZDFKWBMDRSAJA-UHFFFAOYSA-N |

| Canonical SMILES | [B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCC6=CC=C(C=C6)C7=NN=C(N=N7)C)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

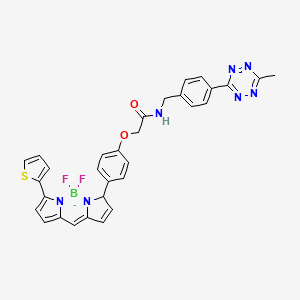

BDP TR methyltetrazine is a heterocyclic compound with a molecular formula of and a molecular weight of 607.45 g/mol . The structure comprises a BODIPY TR fluorophore conjugated to a methyltetrazine group via an acetamide linker (Figure 1). The BODIPY core, characterized by a boron-dipyrromethene framework, confers exceptional fluorescence quantum yield () and resistance to photobleaching . The methyltetrazine moiety, a six-membered aromatic ring with four nitrogen atoms, facilitates rapid IEDDA reactions with trans-cyclooctene (TCO)-modified biomolecules.

Table 1: Elemental Composition and Key Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 607.45 g/mol |

| Elemental Analysis | C: 61.30%; H: 3.98%; B: 1.78% |

| Fluorescence Emission | ~616 nm (ROX/Texas Red channel) |

| CAS Number | 2183473-54-1 |

The methyl substitution on the tetrazine ring enhances stability compared to unsubstituted tetrazines, reducing premature hydrolysis in physiological buffers . This stability is critical for maintaining reactivity during prolonged experimental timelines.

Synthesis and Industrial Production

The synthesis of BDP TR methyltetrazine involves coupling a prefunctionalized BODIPY TR derivative with a methyltetrazine-bearing benzylamine. Key steps include:

-

BODIPY TR Functionalization: The BODIPY core is modified with a phenoxyacetic acid group to introduce a reactive site for subsequent conjugation .

-

Methyltetrazine Synthesis: 6-Methyl-1,2,4,5-tetrazine-3-amine is prepared via cyclocondensation of nitriles with hydrazine, followed by methylation .

-

Conjugation: The methyltetrazine derivative is linked to the BODIPY TR scaffold using carbodiimide-mediated amide bond formation, yielding the final product .

Industrial production mandates stringent control over reaction conditions (temperature, pH, and solvent purity) to prevent side reactions that could quench fluorescence. Chromatographic purification ensures >95% purity, as contaminants like unreacted tetrazine or BODIPY intermediates can compromise bioorthogonal reactivity .

Bioorthogonal Reactivity and Kinetic Profiling

BDP TR methyltetrazine undergoes IEDDA reactions with TCO-modified substrates at rates exceeding , enabling real-time labeling in live cells . The reaction proceeds via a concerted mechanism, forming a stable bicyclic adduct without releasing cytotoxic byproducts (Figure 2). Key advantages include:

-

Selectivity: Minimal cross-reactivity with endogenous biomolecules.

-

Mild Conditions: Reactions occur at physiological pH (7.4) and room temperature.

-

Retained Fluorescence: The BODIPY TR fluorophore remains emissive post-conjugation, allowing simultaneous tracking and quantification .

Table 2: Kinetic Parameters of IEDDA Reaction

| Parameter | Value |

|---|---|

| Rate Constant () | |

| Activation Energy | ~50 kJ/mol |

| Half-Life (1 mM TCO) | <10 seconds |

Applications in Biomedical Research

Live-Cell Imaging and Protein Tracking

BDP TR methyltetrazine’s red-shifted emission (616 nm) minimizes autofluorescence in biological samples, enhancing signal-to-noise ratios in deep-tissue imaging . In a landmark study, researchers labeled TCO-modified antibodies targeting HER2 receptors on breast cancer cells, achieving subcellular resolution of receptor dynamics over 72 hours .

Targeted Drug Delivery Systems

The compound’s bioorthogonal handle has been exploited to track nanoparticle-drug conjugates. For example, doxorubicin-loaded liposomes functionalized with TCO groups were conjugated to BDP TR methyltetrazine in vivo, enabling real-time visualization of tumor accumulation in murine models .

Activity-Based Protein Profiling

Methyltetrazine’s small size permits its integration into activity-based probes (ABPs) for protease profiling. A dipeptide fluoromethylketone inhibitor tagged with BDP TR methyltetrazine successfully visualized cathepsin B activity in macrophage lysates without perturbing enzymatic function .

Comparative Analysis with Similar Probes

Table 3: Comparison of BODIPY-Based Fluorescent Dyes

| Property | BDP TR Methyltetrazine | BODIPY FL | Tetrazine-PEG |

|---|---|---|---|

| Emission Maximum (nm) | 616 | 512 | 520 |

| Bioorthogonal Group | Methyltetrazine | None | Tetrazine |

| Stability in Serum | >48 hours | >24 hours | <12 hours |

| Applications | Live-cell imaging | Fixed-cell staining | In vitro assays |

BDP TR methyltetrazine outperforms analogs in stability and long-term tracking, though its larger size (~607 g/mol) may limit membrane permeability in certain cell types .

Recent Research Advancements

Dual-Labeling Strategies

A 2024 study demonstrated simultaneous labeling of two cellular targets using BDP TR methyltetrazine (for TCO) and a green-emitting azide probe (for DBCO). This orthogonal approach enabled multiplexed tracking of endocytic pathways in neurons .

Enhanced Pharmacokinetics

PEGylation of the methyltetrazine linker improved circulatory half-life from 2 to 8 hours in murine models, facilitating longitudinal imaging of drug delivery kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume